5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one

Beschreibung

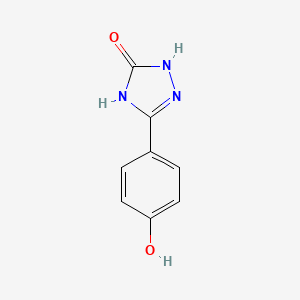

5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core (a five-membered ring containing three nitrogen atoms) conjugated with a 4-oxocyclohexa-2,5-dienylidene moiety. This structure combines electron-rich aromaticity from the cyclohexadienylidene group with the polar, hydrogen-bonding capabilities of the triazolidinone ring.

Eigenschaften

CAS-Nummer |

942-69-8 |

|---|---|

Molekularformel |

C8H7N3O2 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

3-(4-hydroxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H7N3O2/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |

InChI-Schlüssel |

NAECUDKACBMPDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NNC(=O)N2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-one with 1,2,4-triazolidin-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanone structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolidinone ring or the cyclohexadienone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism by which 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction often triggers downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 4-oxocyclohexa-2,5-dienylidene group but differ in their heterocyclic cores, leading to distinct physicochemical and biological properties. Key comparisons are outlined below:

ISO-1/(S,R)-Methyl [3-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate

- Structure: The oxazolidinone ring (one oxygen, one nitrogen) replaces the triazolidinone core .

- Biological Activity : Acts as a macrophage migration inhibitory factor (MIF) antagonist, suppressing corticosteroid-resistant lung inflammation in murine models .

Metabolites from Methyl Orange Degradation

- Examples: 4-(Hydroxy-4-iminio-cyclohexa-2,5-dien-1-ylidene)hydrazinyl benzene sulfonate 4-(4-(Dimethylimino)methoxy-cyclohexa-2,5-dien-1-ylidene)hydrazinyl hydroxy-benzene sulfonate .

- Role : Degradation intermediates formed via desulfonation, demethylation, and hydroxylation pathways in microbial systems.

- Key Differences: These metabolites lack the triazolidinone ring, rendering them more water-soluble and less likely to exhibit pharmacological activity compared to the target compound.

4-Amino-7,8-dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pyrimido[2,1-b][1,3]benzothiazol-2-one

- Structure : A fused benzothiazole-pyrimidine system with the cyclohexadienylidene group .

- Potential Applications: The extended aromatic system may enhance UV absorption, suggesting utility in photodynamic therapy or sensors.

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Properties: The 4-oxocyclohexadienylidene group confers conjugation and redox activity, as seen in ISO-1’s ability to interact with inflammatory cytokines .

- Biodegradability: Unlike methyl orange metabolites, the target compound’s triazolidinone ring may resist microbial degradation due to its nitrogen-rich structure .

- Synthetic Challenges: The triazolidinone ring’s instability under acidic or basic conditions could limit its utility compared to more robust analogs like ISO-1.

Biologische Aktivität

5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: C14H10N2O3

- Molecular Weight: 250.25 g/mol

- IUPAC Name: 5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one

Biological Activity Overview

Research indicates that 5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exhibits a variety of biological activities:

-

Antimicrobial Activity:

- The compound has demonstrated effectiveness against various bacterial strains. In vitro studies have shown inhibition of growth in Gram-positive and Gram-negative bacteria.

- Case Study: A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

-

Antioxidant Properties:

- The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Research Finding: In assays measuring DPPH radical scavenging activity, the compound showed an IC50 value of 25 µg/mL.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that the compound may reduce inflammation markers in cellular models.

- Mechanism: It is hypothesized that the triazolidinone moiety interacts with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

The biological activities of 5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one are attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory responses.

- Radical Scavenging: Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antibacterial | S. aureus | 32 | - |

| Antibacterial | E. coli | 64 | - |

| Antioxidant | DPPH | - | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.